

# Pharmacological Profile of Butacetin: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Butacetin |           |
| Cat. No.:            | B1208508  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. **Butacetin** is a compound with limited publicly available pharmacological data. Bucetin, a distinct but similarly named compound, has been withdrawn from the market due to safety concerns.

### Introduction

**Butacetin** is a compound that has been identified with both analgesic and antidepressant properties. However, a critical point of clarification is the existence of two distinct chemical entities referred to by similar names:

- **Butacetin** (IUPAC Name: N-[4-(1,1-Dimethylethoxy)phenyl]acetamide; CAS Registry Number: 2109-73-1). This compound is the primary subject of this guide and is categorized as an analgesic and antidepressant.[1][2]
- Bucetin (IUPAC Name: N-(4-Ethoxyphenyl)-3-hydroxybutanamide; CAS Registry Number: 1083-57-4). This compound is an analgesic and antipyretic that was withdrawn from the market in 1986 due to renal toxicity and carcinogenic potential.[3][4]

This guide will focus on the pharmacological profile of **Butacetin** (CAS 2109-73-1), while also providing pertinent toxicological information on the withdrawn compound, Bucetin, for comprehensive understanding and to avoid confusion.



## **Chemical and Physical Properties**

A clear distinction in the chemical properties of **Butacetin** and Bucetin is essential for research and identification purposes.

| Property             | Butacetin                                         | Bucetin                                    |
|----------------------|---------------------------------------------------|--------------------------------------------|
| IUPAC Name           | N-[4-(1,1-<br>Dimethylethoxy)phenyl]acetam<br>ide | N-(4-Ethoxyphenyl)-3-<br>hydroxybutanamide |
| CAS Registry Number  | 2109-73-1                                         | 1083-57-4                                  |
| Molecular Formula    | C12H17NO2                                         | C12H17NO3                                  |
| Molecular Weight     | 207.27 g/mol                                      | 223.27 g/mol                               |
| Synonyms             | 4'-tert-Butoxyacetanilide,<br>Tromal              | 3-Hydroxy-p-butyrophenetidide              |
| Physical Description | Plates from 66% aqueous alcohol                   | -                                          |
| Melting Point        | 130°C                                             | -                                          |

# Pharmacological Profile of Butacetin (CAS 2109-73-1)

Detailed pharmacological data for **Butacetin** is sparse in publicly accessible literature. The following sections outline the expected pharmacological activities based on its classification and the general mechanisms of related compounds.

### **Mechanism of Action**

Analgesic Activity: As an acetanilide derivative, the analgesic properties of **Butacetin** are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception.[5] By reducing prostaglandin production, **Butacetin** may alleviate pain.



Antidepressant Activity: The mechanism behind the reported antidepressant effects of **Butacetin** is not well-elucidated. However, many antidepressant drugs act by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft.[5] This is often achieved through the inhibition of their reuptake into the presynaptic neuron.[5] It is plausible that **Butacetin** interacts with components of the monoaminergic system.

Hypothesized Signaling Pathway for Antidepressant Action



Click to download full resolution via product page



Caption: Hypothesized mechanism of **Butacetin**'s antidepressant action via monoamine transporter inhibition.

## **Pharmacokinetics (ADME)**

Specific pharmacokinetic parameters for **Butacetin** (Absorption, Distribution, Metabolism, and Excretion) have not been detailed in the available literature. Generally, acetanilide derivatives are well-absorbed orally and undergo hepatic metabolism.

## **Pharmacodynamics**

Quantitative pharmacodynamic data, such as receptor binding affinities or enzyme inhibition constants (IC<sub>50</sub>), for **Butacetin** are not currently available.

## **Toxicological Profile of Bucetin (CAS 1083-57-4)**

Bucetin was withdrawn from the market due to significant safety concerns, primarily renal toxicity and a risk of carcinogenesis.[3][4]

**Acute Toxicity** 

| Species | Route of Exposure | LD <sub>50</sub> |
|---------|-------------------|------------------|
| Rat     | Oral              | 7 g/kg           |
| Mouse   | Oral              | 2800 mg/kg       |
| Mouse   | Intraperitoneal   | 790 mg/kg        |

## Carcinogenicity

Studies in mice demonstrated the carcinogenic potential of Bucetin.[4] This risk is shared with phenacetin, a structurally similar compound.[3]

## **Renal Toxicity**

The primary reason for the withdrawal of Bucetin was its association with renal toxicity, specifically analgesic nephropathy.[3][6] This condition is characterized by renal papillary necrosis and chronic interstitial nephritis.[6] The mechanism is believed to involve the



metabolic conversion of Bucetin to 4-ethoxyaniline, which can lead to oxidative damage in the kidneys.[7]

Proposed Pathway of Bucetin-Induced Renal Toxicity



Click to download full resolution via product page

Caption: Postulated metabolic pathway leading to the renal toxicity of Bucetin.

# **Experimental Protocols**



While specific experimental data for **Butacetin** is lacking, the following are standard protocols used to assess the analgesic and antidepressant activities of novel compounds.

## **Assessment of Analgesic Activity**

#### 5.1.1. Hot Plate Test

This method is used to evaluate central analgesic activity.

- Apparatus: A heated plate with a controlled temperature (typically  $55 \pm 0.5$  °C).
- Procedure:
  - Animals (e.g., mice or rats) are individually placed on the hot plate.
  - The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
  - A cut-off time is established to prevent tissue damage.
  - The test compound or vehicle is administered, and the latency is measured at predetermined time intervals.
- Endpoint: An increase in the reaction time compared to the control group indicates an analgesic effect.

#### 5.1.2. Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

#### Procedure:

- Animals (typically mice) are administered the test compound or vehicle.
- After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).
- The number of writhes is counted for a specific duration (e.g., 20 minutes).



• Endpoint: A significant reduction in the number of writhes in the treated group compared to the control group suggests analgesic activity.

Workflow for Analgesic Activity Screening



Click to download full resolution via product page

Caption: General experimental workflow for screening analgesic compounds.



## **Assessment of Antidepressant Activity**

#### 5.2.1. Forced Swim Test (FST)

This is a widely used model to screen for antidepressant efficacy.

- Apparatus: A transparent cylinder filled with water.
- Procedure:
  - Animals (rats or mice) are placed in the cylinder of water from which they cannot escape.
  - The session is typically recorded, and the duration of immobility is measured.
  - The test compound or vehicle is administered prior to the test.
- Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[8]

#### 5.2.2. Tail Suspension Test (TST)

This model also assesses antidepressant-like activity by measuring immobility.

- Procedure:
  - Mice are suspended by their tails with adhesive tape, so they cannot escape.
  - The duration of immobility is recorded over a set period.
  - The test compound or vehicle is administered before the test.
- Endpoint: A reduction in the time spent immobile suggests antidepressant potential.[8]

## Conclusion

**Butacetin** (N-[4-(1,1-Dimethylethoxy)phenyl]acetamide) is a compound with reported analgesic and antidepressant activities. However, there is a significant lack of detailed, publicly available pharmacological and toxicological data to fully characterize its profile. It is crucial to distinguish it from the withdrawn drug Bucetin, which has known renal and carcinogenic toxicities. Future



research on **Butacetin** should focus on elucidating its mechanism of action, defining its pharmacokinetic and pharmacodynamic properties, and establishing a comprehensive safety profile. The experimental protocols outlined in this guide provide a framework for such future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Bucetin | C12H17NO3 | CID 14130 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening of antidepressant | PPTX [slideshare.net]
- 4. Bucetin Wikipedia [en.wikipedia.org]
- 5. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic nephropathy Wikipedia [en.wikipedia.org]
- 7. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Anti-depressants BioPharma Notes [biopharmanotes.com]
- To cite this document: BenchChem. [Pharmacological Profile of Butacetin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208508#pharmacological-profile-of-butacetin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com